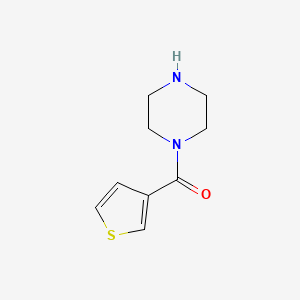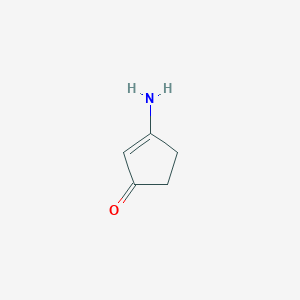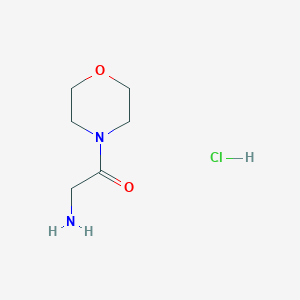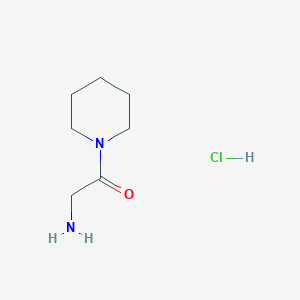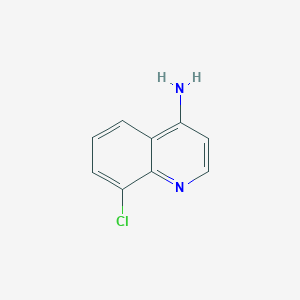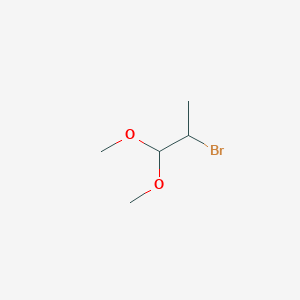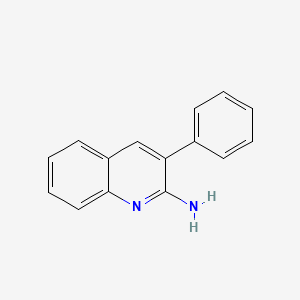
5-Butylthiophene-2-carboxylic acid
Descripción general
Descripción
5-Butylthiophene-2-carboxylic acid is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds with a sulfur atom in a five-membered ring. The butyl group in 5-butylthiophene-2-carboxylic acid indicates a four-carbon alkyl chain attached to the fifth carbon of the thiophene ring, while the carboxylic acid functionality is at the second carbon. This compound is of interest due to its potential applications in organic electronics, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-butylthiophene-2-carboxylic acid, can be achieved through various methods. One approach involves the Fiesselmann reaction, which is a thiophene ring closure method. This reaction allows for the preparation of substituted bithiophene and terthiophene carboxylic acids and esters, potentially including long alkyl chains or aryl substituents . Another synthesis route described involves the formation of thieno[3,2-b]thiophene-2-carboxylic acids, which could be related to the synthesis of 5-butylthiophene-2-carboxylic acid by modifying the alkyl chain length .
Molecular Structure Analysis
The molecular structure of 5-butylthiophene-2-carboxylic acid would consist of a thiophene ring with a butyl group at the fifth position and a carboxylic acid group at the second position. The structure and composition of thiophene derivatives can be determined using spectroscopic methods such as NMR, IR, and UV-spectroscopy . These techniques help in understanding the constitution and the behavior of different substituents on the thiophene ring.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that modify their structure and properties. For example, the formylation, acetylation, and bromination of thiophene derivatives can lead to the introduction of new substituents at specific positions on the thiophene ring . Additionally, the reaction between carbonyl compounds and substituted thiophenelithium can yield carbinols, which can be further transformed into different thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-butylthiophene-2-carboxylic acid would be influenced by the presence of the butyl and carboxylic acid groups. These properties include solubility, melting point, boiling point, and reactivity. The introduction of a butyl group could increase the hydrophobicity of the molecule, while the carboxylic acid group would contribute to its acidity and potential for forming hydrogen bonds. The photoreleasable protecting group for carboxylic acids, as mentioned in one study, suggests that certain thiophene derivatives can be designed to release the carboxylic acid upon exposure to light, indicating a potential for controlled reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
5-Butylthiophene-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activity, particularly as antithrombotic agents. These derivatives exhibit moderate to good antimicrobial activity, demonstrating their potential in medical applications (Babu, Babu, Ravisankar, & Latha, 2016).
Polymerization and Material Sciences
Terthiophene carboxylic derivatives, related to 5-Butylthiophene-2-carboxylic acid, have been explored for use in polymer sciences. For instance, they have been utilized in the preparation of polymers and studied for their electrochromic properties, highlighting their potential in material science applications (Lee, Shim, & Shin, 2002).
Photoreleasable Protecting Groups
The 2,5-dimethylphenacyl chromophore, related to 5-Butylthiophene-2-carboxylic acid, has been proposed as a new photoreleasable protecting group for carboxylic acids. This research shows potential applications in photochemistry, where controlled release of carboxylic acids is desired (Klan, Zabadal, & Heger, 2000).
Electrosynthesis Applications
The electrosynthesis of 2,5-dihydrothiophene-2-carboxylic acid, closely related to 5-Butylthiophene-2-carboxylic acid, has been developed. This showcases the application of electrochemical methods in the synthesis of thiophene derivatives, which could be applicable in various industrial processes (Mikhailov et al., 1975).
Solar Cell Performance
Conductive polymer precursors, including derivatives of 5-Butylthiophene-2-carboxylic acid, have been synthesized and tested for their application in solar cells. The research indicates that these compounds could be valuable in the development of more efficient photovoltaic cells (Yoon et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
5-butylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-2-3-4-7-5-6-8(12-7)9(10)11/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPCXUIHYUTKFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Butylthiophene-2-carboxylic acid | |
CAS RN |
63068-74-6 | |
| Record name | 5-Butylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

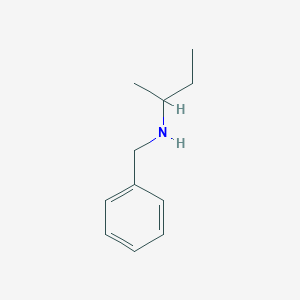
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)
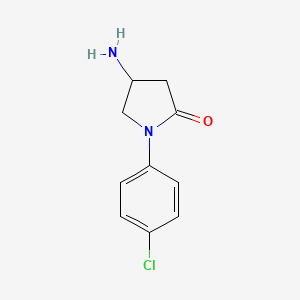
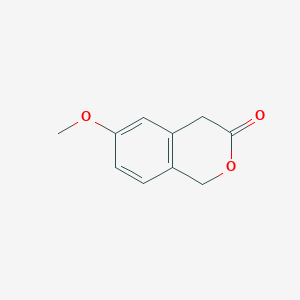
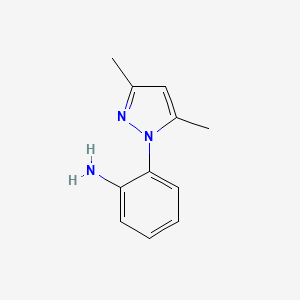
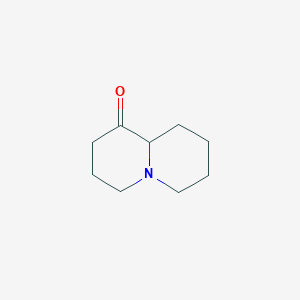
![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)
